molecular formula C17H13Cl2N3OS2 B2519612 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 896027-85-3

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No. B2519612
CAS RN: 896027-85-3
M. Wt: 410.33
InChI Key: RSEKRSYSEYXECI-UHFFFAOYSA-N
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Description

N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, dye production, and materials science. The compound is structurally characterized by the presence of a thiadiazole ring, a phenylacetamide moiety, and a dichlorobenzylthio substituent.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction using EDC and HOBt in acetonitrile at room temperature . Another method involved the synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides under solvent-free conditions at room temperature via grinding, which offers environmental benefits and simplicity . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is typically confirmed using spectroscopic methods such as NMR, IR, and MS, along with melting point determination . For closely related compounds, single crystal X-ray data has been used to confirm the structure . These techniques would be applicable for analyzing the molecular structure of N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide to ensure its correct synthesis and to elucidate its conformation.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives often involves interactions with various biological targets. For example, molecular docking studies have shown that certain 1,3,4-thiadiazole derivatives can act as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) . This suggests that N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide could also be analyzed for its potential to form complexes with biological enzymes or receptors through similar in silico studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as melting points and acidity constants (pKa), are important for understanding their behavior in biological systems and their stability. The pKa values provide information on the compound's ionization potential in different pH environments, which is crucial for drug design . Although the specific physical and chemical properties of N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide are not provided, similar compounds have been studied for these properties, and similar methods can be applied to this compound .

Scientific Research Applications

Glutaminase Inhibitors in Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, indicates the potential of these compounds as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial in cancer therapy as they can attenuate the growth of certain cancer cells in vitro and in vivo by inhibiting GLS, which is essential for the glutamine metabolism in cancer cells. One analog, in particular, demonstrated similar potency to BPTES but with improved solubility and efficacy against lymphoma B cells, suggesting a promising avenue for developing more effective cancer therapies (Shukla et al., 2012).

Anticancer Screening of Imidazothiadiazole Analogs

Another study focused on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, demonstrating their structural and spectral features through DFT calculations. These compounds were evaluated for cytotoxic activities against various cancer cell lines, revealing that certain derivatives displayed significant cytotoxicity, particularly against breast cancer cells. This indicates the potential of imidazothiadiazole analogs in developing new anticancer agents (Abu-Melha, 2021).

Environmentally Friendly Synthesis Approaches

The synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides through an environmentally friendly, solvent-free method at room temperature highlights an innovative approach to producing these compounds efficiently. This method provides a greener, more sustainable pathway for synthesizing potential therapeutic agents, emphasizing the importance of environmentally conscious practices in pharmaceutical research (Wang et al., 2010).

Synthesis for Potential Anticancer Agents

Further research into the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been conducted to evaluate their in-vitro cytotoxicity as potential anticancer agents. Although none of the synthesized derivatives exceeded the activity of the reference drug doxorubicin, certain derivatives showed promising cytotoxic activity against various cancer cell lines, suggesting a need for ongoing exploration of these compounds in anticancer research (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKRSYSEYXECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

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